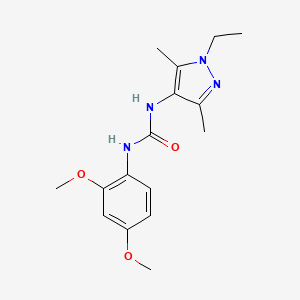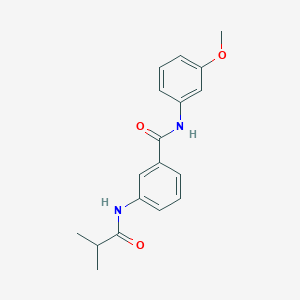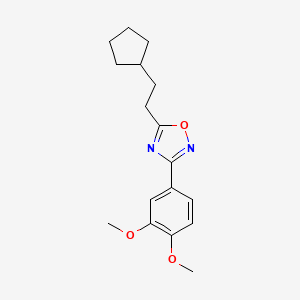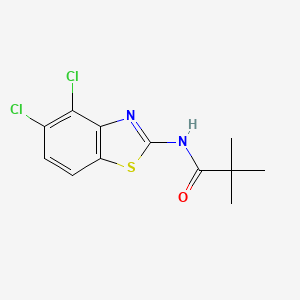
N-1,3-benzodioxol-5-yl-2-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-phenoxybenzamide, commonly known as BPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPB is a synthetic compound that was first synthesized in the 1990s and has since been used in various research studies due to its unique properties.
作用机制
BPB works by binding to proteins and changing their fluorescence properties. When BPB binds to a protein, it causes a shift in the wavelength of the emitted fluorescence, which can be detected and measured. This property makes BPB a useful tool for studying protein-protein interactions and protein-ligand interactions.
Biochemical and Physiological Effects:
BPB has been shown to have no significant effects on biochemical or physiological processes in the body. It is considered to be a safe and non-toxic compound that can be used in laboratory experiments.
实验室实验的优点和局限性
The main advantage of using BPB in laboratory experiments is its ability to bind to proteins and change their fluorescence properties. This makes it a useful tool for studying protein-protein interactions and protein-ligand interactions. The main limitation of using BPB is that it is a synthetic compound and may not accurately represent the behavior of natural proteins in the body.
未来方向
There are several future directions for research involving BPB. One potential area of research is the development of new fluorescent probes based on the structure of BPB. Another area of research is the use of BPB in the study of membrane proteins and their interactions with lipids. Finally, BPB could be used to study the transport of other molecules in the body, such as drugs or hormones.
合成方法
BPB is synthesized by reacting 4-hydroxybenzoic acid with 3,4-methylenedioxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with phosgene to form the final compound, BPB.
科学研究应用
BPB has been widely used in scientific research as a fluorescent probe to study the binding and transport of proteins. It has been used to study the binding of drugs to human serum albumin and the transport of bile acids in the liver. BPB has also been used as a tool to study the structure and function of membrane proteins.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-20(21-14-10-11-18-19(12-14)24-13-23-18)16-8-4-5-9-17(16)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLBNDVZQDUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)



![N'-(1,3-benzodioxol-5-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
![4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5833294.png)
![ethyl 1,3-dimethyl-2-(4-methylphenyl)-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5833299.png)




